2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide
Overview
Description
The compound “2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group and a trifluoromethyl group. The molecule also contains a furylmethyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the chloro and trifluoromethyl groups, and the furylmethyl and acetamide groups would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it is stored or used. The pyridine ring, for example, is a common site for reactions in organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Scientific Research Applications
Metal Complex Formation
Research has shown that certain acetamide derivatives, closely related to 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide, can be used to form metal complexes. These complexes have been studied for their chemical properties and potential applications. For instance, Al-jeboori et al. (2010) synthesized new tetradentate ligands from reactions involving similar pyridinyl acetamides, leading to various metal complexes with distinct geometries (Al-jeboori, Al-Tawel, & Ahmad, 2010).
Synthesis of Heterocyclic Compounds
The molecule is also relevant in the synthesis of heterocyclic compounds. For example, Savchenko et al. (2020) demonstrated the synthesis of pyridin-2(1H)-ones, using compounds structurally similar to the target molecule (Savchenko et al., 2020). These findings highlight the role of such acetamides in the preparation of complex organic structures.
Biological Studies
Despite the exclusion of drug use and dosage information, it's worth noting that related compounds have been studied for their biological activities. For instance, the ligand synthesized by Karim, Ali, and Musa (2005) from a similar compound showed varying activity against bacteria (Karim, Ali, & Musa, 2005). Such research indicates potential biological applications of these compounds, although not directly related to the specific molecule .
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds is another area where similar molecules are utilized. Kuznecovs et al. (2020) explored the transformation of related molecules into fluorinated derivatives, indicative of the broader utility of such compounds in fluorine chemistry (Kuznecovs et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c14-10-4-8(13(15,16)17)6-18-11(10)5-12(20)19-7-9-2-1-3-21-9/h1-4,6H,5,7H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYUVCKZKMMKRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160140 | |
Record name | 3-Chloro-N-(2-furanylmethyl)-5-(trifluoromethyl)-2-pyridineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691870-10-7 | |
Record name | 3-Chloro-N-(2-furanylmethyl)-5-(trifluoromethyl)-2-pyridineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691870-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(2-furanylmethyl)-5-(trifluoromethyl)-2-pyridineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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